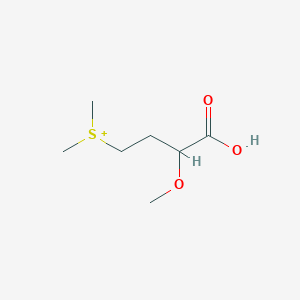
Sulfonic acid, dimethyl methoxy butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfonic acid, dimethyl methoxy butyrate is an organosulfur compound with the molecular formula C7H15O3S. This compound is part of the sulfonic acid family, which is characterized by the presence of a sulfonic acid group (SO3H) attached to an organic moiety. Sulfonic acids are known for their strong acidic properties and are widely used in various industrial and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfonic acid, dimethyl methoxy butyrate typically involves the sulfonation of dimethyl methoxy butyrate. This can be achieved through the reaction of dimethyl methoxy butyrate with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and yield. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Sulfonic acid, dimethyl methoxy butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfoxides.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonates or sulfoxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted sulfonic acid derivatives depending on the nucleophile used.
科学的研究の応用
Sulfonic acid, dimethyl methoxy butyrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and ion-exchange resins.
作用機序
The mechanism of action of sulfonic acid, dimethyl methoxy butyrate involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group can interact with nucleophiles, leading to the formation of new chemical bonds. In biological systems, the compound can modify proteins and enzymes through sulfonation, affecting their activity and function.
類似化合物との比較
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with a single methyl group.
Toluene sulfonic acid: Contains a benzene ring with a sulfonic acid group.
Ethanesulfonic acid: Similar structure but with an ethyl group instead of a butyrate group.
Uniqueness
Sulfonic acid, dimethyl methoxy butyrate is unique due to its specific structure, which combines the properties of a sulfonic acid with the functional groups of dimethyl methoxy butyrate. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
特性
CAS番号 |
81920-17-4 |
|---|---|
分子式 |
C7H15O3S+ |
分子量 |
179.26 g/mol |
IUPAC名 |
(3-carboxy-3-methoxypropyl)-dimethylsulfanium |
InChI |
InChI=1S/C7H14O3S/c1-10-6(7(8)9)4-5-11(2)3/h6H,4-5H2,1-3H3/p+1 |
InChIキー |
KAFDTTXVCHCFIU-UHFFFAOYSA-O |
正規SMILES |
COC(CC[S+](C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


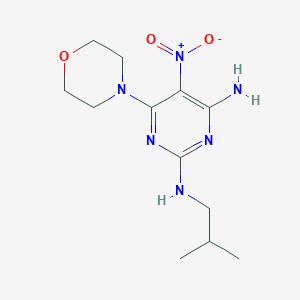
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)


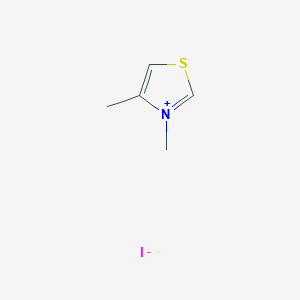
![N-[3-[[4-(difluoromethylsulfanyl)phenyl]sulfamoyl]-4-methylphenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14143787.png)
![3-fluoro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B14143798.png)
![methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B14143804.png)
![{4-[(3-Chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B14143805.png)

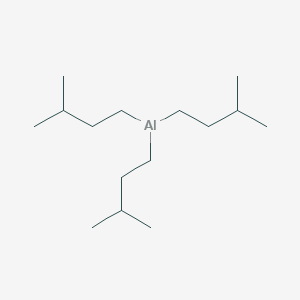
![1H,3H-Naphtho[1,8-cd]thiopyran-1,3-dithione](/img/structure/B14143827.png)
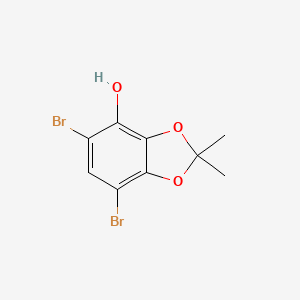
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
